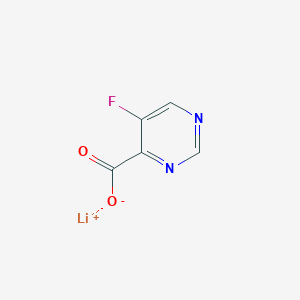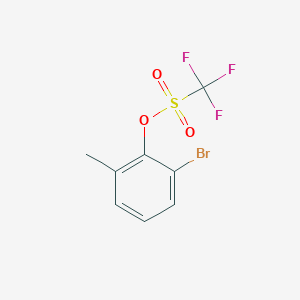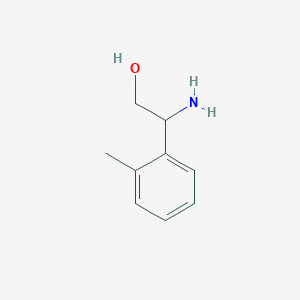
4-acetyl-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-acetyl-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H20N2O3S2 and its molecular weight is 364.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
UV Protection and Antimicrobial Properties
4-acetyl-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide has been explored in the context of UV protection and antimicrobial properties. Specifically, derivatives of this compound were utilized as azo dyes for cotton fabrics, enhancing UV protection and providing antibacterial properties. This application shows the potential of such compounds in textile industry for creating fabrics with added functional benefits (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Antifungal Activities
A study on derivatives of this compound revealed significant antifungal activities. These compounds were effective against fungi such as Aspergillus niger, suggesting their potential as antifungal agents (Gupta & Halve, 2015).
Enzyme Inhibition and Potential Therapeutic Uses
Research has also focused on the inhibition effects of derivatives of this compound on various enzymes. For instance, these derivatives have shown inhibitory effects on acetylcholinesterase and carbonic anhydrase enzymes, indicating potential therapeutic applications in conditions related to these enzymes (Yamali et al., 2018).
Anticancer and Radiosensitizing Properties
Furthermore, novel series of sulfonamide derivatives, related to this compound, have been synthesized and evaluated for their anticancer activity. Some compounds in this series demonstrated higher activity than doxorubicin, a known anticancer drug, and were also evaluated for enhancing the cell-killing effect of γ-radiation, indicating their potential as anticancer and radiosensitizing agents (Ghorab et al., 2015).
Properties
IUPAC Name |
4-acetyl-N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-13(20)14-3-5-16(6-4-14)24(21,22)18-11-17(19-8-2-9-19)15-7-10-23-12-15/h3-7,10,12,17-18H,2,8-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYBBEJZBRLHCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
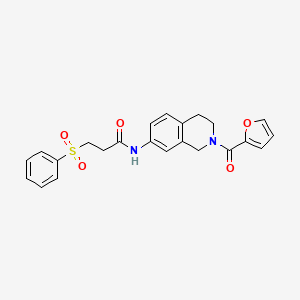
![4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2359005.png)
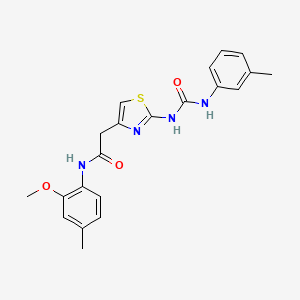
![8-[(2E)-2-Benzylidenehydrazinyl]-7-[(3-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

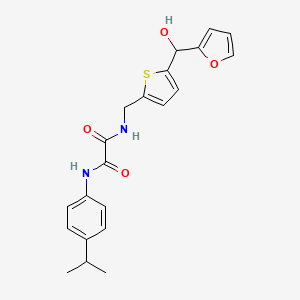
![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2359013.png)
![4-[[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2359014.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2359015.png)
![[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2359017.png)
